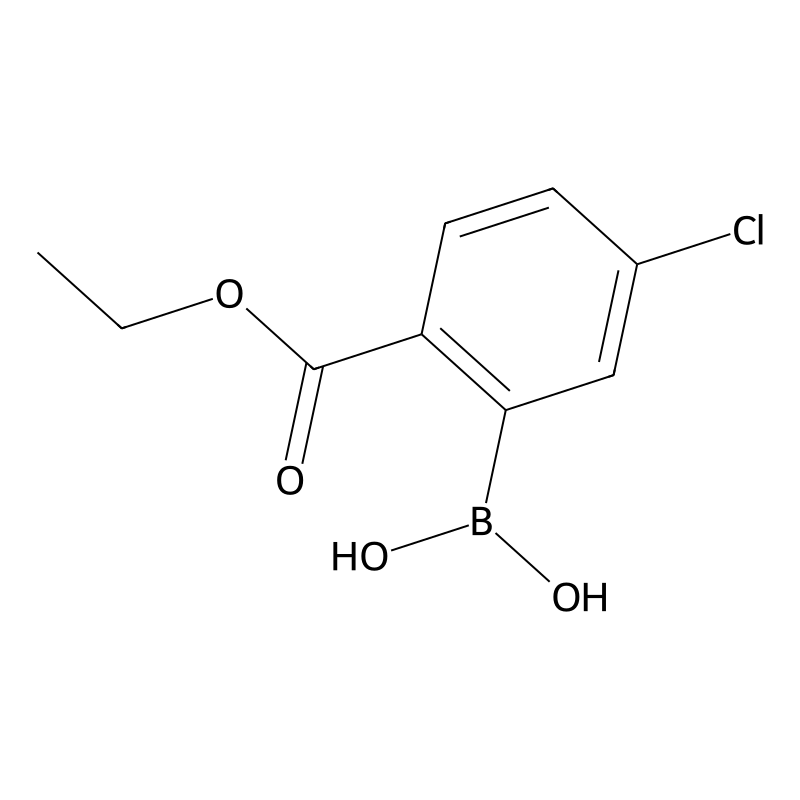

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the boronic acid functional group makes this molecule a valuable building block for organic synthesis. Boronic acids can participate in Suzuki-Miyaura couplings, a powerful reaction for creating carbon-carbon bonds . This could be useful for synthesizing complex organic molecules with specific functionalities.

Medicinal chemistry

Introducing a boronic acid group can be a strategy to modify the properties of existing drugs. The chelating properties of boronic acids can allow them to interact with enzymes or other biomolecules . By incorporating 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid into a drug molecule, researchers might aim to improve its potency, selectivity, or other desirable characteristics.

Material science

Boronic acids can be used to create new materials with unique properties. For instance, they can be incorporated into polymers to generate self-assembling materials . The specific properties of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid might be useful for designing new materials with tailored functionalities.

Important to Note:

- Limited information exists on the specific research applications of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. Further research is needed to fully explore its potential in these areas.

- Due to the presence of a chlorine atom, the molecule might have interesting biological properties, but further investigation is needed to determine its safety and efficacy.

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a boronic acid derivative characterized by its chemical formula C9H10BClO4 and a molecular weight of 228.44 g/mol. The compound features a chloro group at the 5-position and an ethoxycarbonyl group at the 2-position of the phenyl ring, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. Its structure is represented by the International Union of Pure and Applied Chemistry (IUPAC) name (5-chloro-2-ethoxycarbonylphenyl)boronic acid, with a CAS number of 871329-55-4 .

- Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of palladium catalysts to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

- Nucleophilic Addition: The boron atom can act as a Lewis acid, facilitating nucleophilic attacks by various reagents, thereby forming new carbon-boron bonds.

- Transesterification: The ethoxycarbonyl group can be involved in transesterification reactions, allowing for modifications of the ester functionality.

The synthesis of 5-chloro-2-(ethoxycarbonyl)phenylboronic acid can be achieved through several methods:

- Borylation of Aryl Halides: Aryl halides can be reacted with boron reagents under basic conditions to introduce the boronic acid functionality.

- Esterification Reactions: The ethoxycarbonyl group can be introduced via esterification of phenolic compounds with ethyl chloroformate or similar reagents.

- Multi-step Synthesis: A combination of reactions involving chlorination, borylation, and esterification may be employed to construct the desired compound efficiently.

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid finds applications in:

- Organic Synthesis: As a building block for synthesizing complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: Potential use in developing inhibitors for specific enzymes or receptors due to its ability to form reversible covalent bonds.

- Material Science: In the preparation of functionalized polymers and materials with tailored properties.

Interaction studies involving 5-chloro-2-(ethoxycarbonyl)phenylboronic acid primarily focus on its reactivity with biological macromolecules. Investigating how this compound interacts with enzymes or proteins can provide insights into its potential therapeutic roles. Specific studies on its binding affinity and mechanism of action are essential for understanding its biological implications.

Several compounds share structural similarities with 5-chloro-2-(ethoxycarbonyl)phenylboronic acid, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid | C9H10BClO4 | Similar structure but different substitution pattern |

| 3-Chloro-4-(ethoxycarbonyl)phenylboronic acid | C9H10BClO4 | Different chlorine positioning affecting reactivity |

| 5-Bromo-2-(ethoxycarbonyl)phenylboronic acid | C9H10BBrO4 | Bromine substitution instead of chlorine |

These compounds are notable for their utility in similar synthetic pathways but may differ significantly in their reactivity profiles and biological activities due to variations in their substituents.